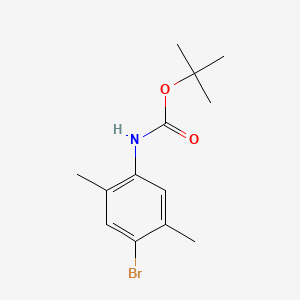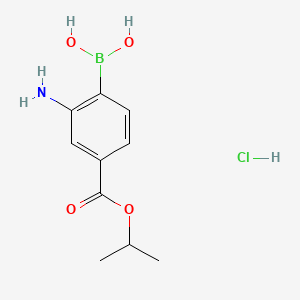
(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 1150114-64-9 . It has a molecular weight of 259.5 and its IUPAC name is 2-amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride” is 1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride” include its molecular weight (259.5 ) and its IUPAC name (2-amino-4-(isopropoxycarbonyl)phenylboronic acid hydrochloride ). Unfortunately, specific details such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Amino-phenyl boronic acids, similar to (2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride, have been synthesized and structurally analyzed. For instance, amino-3-fluorophenyl boronic acid has been produced from bromo-fluoroaniline and its X-ray crystal structure measured. Such derivatives have applications in constructing glucose sensing materials, functioning at physiological pH, and are crucial in the synthesis of biologically active compounds and pharmaceutical agents (Das et al., 2003).
Chemical Reactions and Derivatives
Boronates derived from similar compounds have shown reactivity with various hydroxy compounds and acetic anhydride, forming substituted heterocycles. These reactions and derivatives have potential applications in organic synthesis and the development of novel pharmaceuticals (Srivastava & Bhardwaj, 1978).
Catalytic Applications
Boronic acids including similar compounds serve as catalysts in chemical reactions like amide bond synthesis. They are effective at room temperature for a range of substrates, indicating their potential in synthesizing complex molecules, including peptides (Mohy El Dine et al., 2015).
Multifunctional Compound Synthesis
The introduction of amino and phosphonic acid groups into boronic acids, like the one , has created new opportunities for application in medicine, agriculture, and chemistry. These multifunctional compounds show promise in protein manipulation, therapeutics, and biological labeling (Zhang et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-amino-4-propan-2-yloxycarbonylphenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4.ClH/c1-6(2)16-10(13)7-3-4-8(11(14)15)9(12)5-7;/h3-6,14-15H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZVJIYHNDCEDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC(C)C)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675082 |
Source


|
| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(isopropoxycarbonyl)phenyl)boronic acid hydrochloride | |
CAS RN |
1150114-64-9 |
Source


|
| Record name | Benzoic acid, 3-amino-4-borono-, 1-(1-methylethyl) ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)



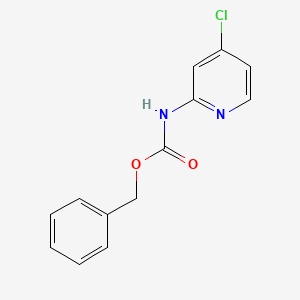

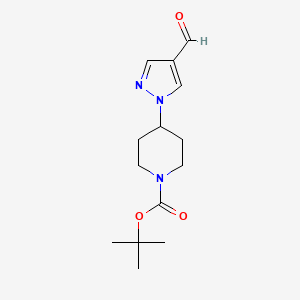
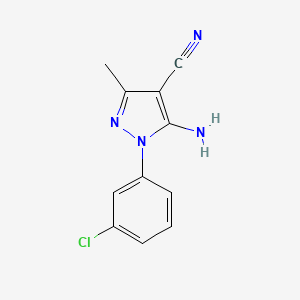
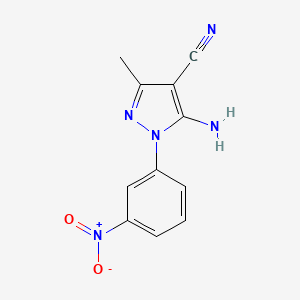

![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)
